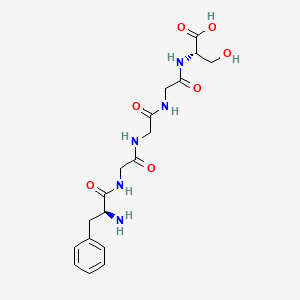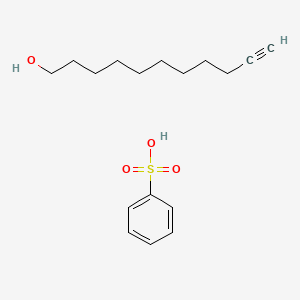![molecular formula C20H13N B14231018 2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-17-4](/img/structure/B14231018.png)
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a nitrile group and a hex-3-ene-1,5-diyn-1-yl chain attached to a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hex-3-ene-1,5-diyn-1-yl Chain: This can be achieved through a series of coupling reactions, such as Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the 3-Methylphenyl Group: The hex-3-ene-1,5-diyn-1-yl chain is then reacted with a 3-methylphenyl derivative under suitable conditions to form the desired product.
Introduction of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Applications De Recherche Scientifique
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving nitrile-containing compounds.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitrile group and the conjugated alkyne system. These functional groups can participate in various interactions, such as coordination with metal catalysts or nucleophilic attack by other reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2-[6-(3-Cyanophenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile
Uniqueness
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and physical properties
Propriétés
Numéro CAS |
823227-17-4 |
|---|---|
Formule moléculaire |
C20H13N |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
2-[6-(3-methylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13N/c1-17-9-8-11-18(15-17)10-4-2-3-5-12-19-13-6-7-14-20(19)16-21/h2-3,6-9,11,13-15H,1H3 |
Clé InChI |
HPZJZSLCNYMAEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C#CC=CC#CC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


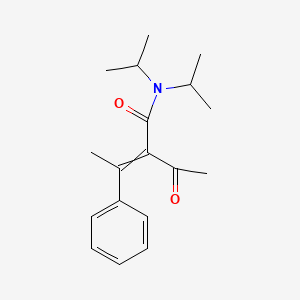
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
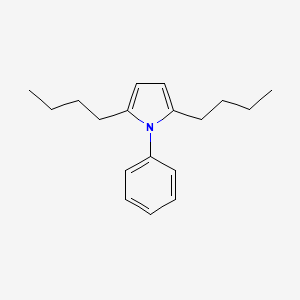

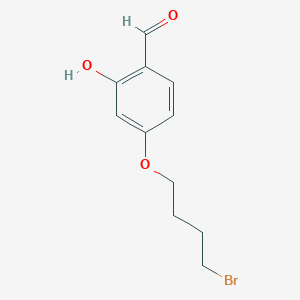
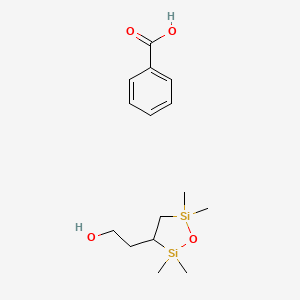

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

